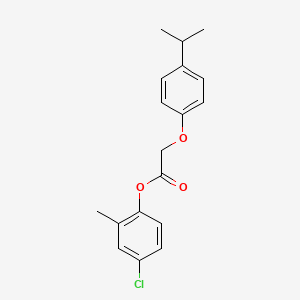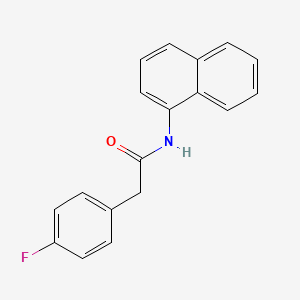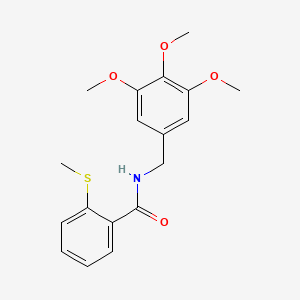![molecular formula C22H24N4O5 B5551564 (1R,7S)-3-[(3-methoxyphenyl)methyl]-N-methyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-4-oxo-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-ene-6-carboxamide](/img/structure/B5551564.png)
(1R,7S)-3-[(3-methoxyphenyl)methyl]-N-methyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-4-oxo-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-ene-6-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (1R,7S)-3-[(3-methoxyphenyl)methyl]-N-methyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-4-oxo-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-ene-6-carboxamide is a complex organic molecule with potential applications in various fields of scientific research. This compound features a unique tricyclic structure with multiple functional groups, making it an interesting subject for chemical synthesis and analysis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1R,7S)-3-[(3-methoxyphenyl)methyl]-N-methyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-4-oxo-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-ene-6-carboxamide involves several key steps:
Formation of the tricyclic core: This step typically involves a series of cyclization reactions starting from simpler precursors.
Introduction of the methoxyphenyl group: This can be achieved through a Friedel-Crafts alkylation reaction.
Attachment of the oxadiazole moiety: This step may involve the use of a coupling reagent to link the oxadiazole ring to the tricyclic core.
Final modifications:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for key steps, as well as the development of efficient purification methods to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
(1R,7S)-3-[(3-methoxyphenyl)methyl]-N-methyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-4-oxo-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-ene-6-carboxamide: can undergo a variety of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under appropriate conditions.
Reduction: The oxadiazole ring can be reduced to an amine under hydrogenation conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Nucleophiles such as sodium methoxide can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of a hydroxyl derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(1R,7S)-3-[(3-methoxyphenyl)methyl]-N-methyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-4-oxo-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-ene-6-carboxamide:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving its molecular targets.
Medicine: Potential therapeutic applications due to its unique structure and functional groups.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of (1R,7S)-3-[(3-methoxyphenyl)methyl]-N-methyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-4-oxo-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-ene-6-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s unique structure allows it to bind to these targets with high specificity, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- (1R,7S)-3-[(3-hydroxyphenyl)methyl]-N-methyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-4-oxo-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-ene-6-carboxamide
- (1R,7S)-3-[(3-chlorophenyl)methyl]-N-methyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-4-oxo-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-ene-6-carboxamide
Uniqueness
The presence of the methoxy group and the specific arrangement of functional groups in (1R,7S)-3-[(3-methoxyphenyl)methyl]-N-methyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-4-oxo-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-ene-6-carboxamide confer unique chemical and biological properties. These properties may include enhanced binding affinity to certain molecular targets, increased stability, or improved solubility compared to similar compounds.
Propiedades
IUPAC Name |
(1R,7S)-3-[(3-methoxyphenyl)methyl]-N-methyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-4-oxo-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-ene-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O5/c1-13-23-17(31-24-13)11-25(2)20(27)18-16-7-8-22(30-16)12-26(21(28)19(18)22)10-14-5-4-6-15(9-14)29-3/h4-9,16,18-19H,10-12H2,1-3H3/t16-,18?,19?,22-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPIVLBSQVNPFIX-PJJFEIACSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CN(C)C(=O)C2C3C=CC4(C2C(=O)N(C4)CC5=CC(=CC=C5)OC)O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NOC(=N1)CN(C)C(=O)C2[C@@H]3C=C[C@]4(C2C(=O)N(C4)CC5=CC(=CC=C5)OC)O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-[5-(aminosulfonyl)-2-thienyl]-N-cyclopropylbenzamide](/img/structure/B5551481.png)

![1-(2-amino-2-oxoethyl)-N-[1-(6-methyl-2-pyridinyl)ethyl]-4-piperidinecarboxamide](/img/structure/B5551500.png)
![2-(3-methylphenyl)-4-[2-oxo-2-(1-pyrrolidinyl)ethyl]-5-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5551506.png)
![4-{6-BROMOPYRAZOLO[1,5-A]PYRIMIDINE-2-CARBONYL}MORPHOLINE](/img/structure/B5551512.png)
![2-methyl-N-[2-(4-morpholinyl)ethyl]benzo[h]quinolin-4-amine](/img/structure/B5551517.png)
![8-methoxy-N-[(4-methyl-1,3-benzoxazol-2-yl)methyl]-3-chromanecarboxamide](/img/structure/B5551524.png)

![2-benzyl-8-[(4-methyl-1-piperazinyl)carbonyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5551567.png)
![8-fluoro-N-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]-2-quinolinecarboxamide](/img/structure/B5551568.png)

![N-[2-(benzyloxy)-5-bromobenzylidene]-3-(methylthio)-5-phenyl-4H-1,2,4-triazol-4-amine](/img/structure/B5551574.png)
![2-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5551576.png)
![6-Azepan-1-yl-3-trifluoromethyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B5551580.png)
